molecular formula C4H6N4O2S B1398604 5-Mercapto-tetrazole-1-carboxylic acid ethyl ester CAS No. 1160995-21-0

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester

Cat. No. B1398604
M. Wt: 174.18 g/mol
InChI Key: ZNIBYAGJDPDSLQ-UHFFFAOYSA-N
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Description

“5-Mercapto-tetrazole-1-carboxylic acid ethyl ester” is a chemical compound . It’s a derivative of tetrazole, a class of heterocycles that are very important to medicinal chemistry and drug design . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .


Synthesis Analysis

Tetrazoles can be synthesized using various methods . One method involves the use of a metal-free sulfonic acid functionalized reduced graphene oxide (SA-rGO) material for the synthesis of both carboxylic acids and their bioisosteres, 5-substituted-1H-tetrazoles . Another method involves the reaction of dicyanophenylhydrazine and nitrous acid .


Molecular Structure Analysis

The molecular formula of “5-Mercapto-tetrazole-1-carboxylic acid ethyl ester” is C4H6N4O2S . Tetrazoles have a five-membered ring structure consisting of one carbon and four nitrogen atoms . They may exist in tautomeric forms .


Chemical Reactions Analysis

Tetrazoles exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can act as acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Mercapto-tetrazole-1-carboxylic acid ethyl ester” include a molecular weight of 165.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 80.8 Ų .

Scientific Research Applications

Self-assembly and Novel Polymer Networks

The reaction of 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole with trimethyltin chloride in the presence of sodium ethoxide in benzene results in a novel 2D organotin network structure. This complex, characterized by a hexanuclear 60-membered organotin macrocycle, showcases the potential of 5-Mercapto-tetrazole derivatives in creating unusual organotin network structures with applications in material science and polymer chemistry (Chun-lin Ma, Qingfeng Wang, Ru-fen Zhang, 2008).

Corrosion Inhibition

Tetrazole derivatives, including 5-Mercapto-tetrazole variants, have been studied for their inhibiting action on copper corrosion in chloride solutions. These derivatives demonstrate significant efficiency in protecting copper from corrosion, showcasing their potential in applications requiring metal preservation and protection against corrosive environments (F. Zucchi, G. Trabanelli, M. Fonsati, 1996).

Antifungal Applications

1-(1-Indanyl)imidazole-5-carboxylates and 1-(1-tetralyl)imidazole-5-carboxylates synthesized from derivatives including 5-Mercapto-tetrazole-based compounds exhibit excellent antifungal activity. Their effectiveness against various fungal organisms highlights the potential of these derivatives in developing new antifungal agents (E. F. Godefroi, J. V. van Cutsem, C. A. Van Der Eycken, P. Janssen, 1967).

Copper Corrosion Inhibition in H2SO4 Solution

1-Ethyl-5-Mercapto Tetrazole (EMTT) has been explored for protecting copper in sulfuric acid solutions. With an inhibition efficiency of 88.30% at 200 mg/L, EMTT showcases its potential as an effective corrosion inhibitor, which can be crucial for industries dealing with acidic environments and requiring copper protection (F. Huang, 2022).

Novel Synthesis Approaches

The hydrolysis of ethyl-1-aryl-1H-tetrazole-5-carboxylate demonstrates resistance, leading to novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid. This resistance to hydrolysis and the subsequent synthesis of novel compounds underline the versatility and potential of 5-Mercapto-tetrazole derivatives in chemical synthesis and drug development (S. Chandrakumari, D. Sivakumar, H. Manikandan, M. Gopalakrishnan, 2019).

Safety And Hazards

“5-Mercapto-tetrazole-1-carboxylic acid ethyl ester” is classified as a flammable solid . It can cause skin and eye irritation . Safety measures include avoiding prolonged exposure, using personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Tetrazoles have broad applications in numerous fields such as medicine, biochemistry, pharmacology, and industry . They are also investigated as potential explosives and rocket propellant components due to their high energy properties . Future research in this field is expected to further explore the synthetic methods, molecular structure, physicochemical properties, and applications of tetrazoles .

properties

IUPAC Name

ethyl 5-sulfanylidene-2H-tetrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c1-2-10-4(9)8-3(11)5-6-7-8/h2H2,1H3,(H,5,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIBYAGJDPDSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=S)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercapto-tetrazole-1-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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